molecular formula C15H18F3NO3 B15360848 Tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate

Tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate

Cat. No.: B15360848
M. Wt: 317.30 g/mol
InChI Key: UDQWYZKZYOOGPL-UHFFFAOYSA-N
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Description

Tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate is a carbamate derivative featuring a dihydrobenzofuran core substituted with a trifluoromethyl group at the 6-position. This compound is of interest in medicinal chemistry due to its structural complexity and the presence of fluorine atoms, which often enhance bioavailability and binding affinity in drug candidates . Its synthesis typically involves multi-step reactions, including coupling, protection/deprotection strategies, and purification via chromatography, as inferred from analogous procedures in patent literature .

Properties

Molecular Formula

C15H18F3NO3

Molecular Weight

317.30 g/mol

IUPAC Name

tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]carbamate

InChI

InChI=1S/C15H18F3NO3/c1-14(2,3)22-13(20)19(4)11-8-21-12-7-9(15(16,17)18)5-6-10(11)12/h5-7,11H,8H2,1-4H3

InChI Key

UDQWYZKZYOOGPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1COC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate typically involves multiple steps, starting with the construction of the benzofuran core One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate, we analyze structurally related compounds from the provided evidence and highlight key differences in substituents, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Compound Name / Example ID Core Structure Key Substituents Molecular Weight (LCMS [M+H]⁺) HPLC Retention Time (min) Application/Notes
Target Compound 2,3-Dihydrobenzofuran - 6-CF₃
- N-methyl, N-tert-butyl carbamate
Not explicitly reported Not reported Potential intermediate for pharmaceuticals
Example 429 (EP 4 374 877 A2) Diazaspiro[4.5]decene - Multiple CF₃ groups
- Difluoro/methoxyethyl side chains
1011 1.01 (SQD-FA05) Kinase inhibitor candidate
Example in Phenoxy-linked carbamate - 2-(2-Hydroxyethoxy)ethyl
- Hydroxyphenyl and pyrimidine groups
Not explicitly reported Not reported Intermediate in drug synthesis
MedChemComm Derivative () Furo[2,3-b]pyridine - tert-Butylcarbamoyl phenyl
- Difluoropropylamino, 4-fluorophenyl
Not explicitly reported Not reported Anticancer or antiviral screening

Key Observations:

  • Carbamate Variations : Unlike the tert-butyl carbamate in the target compound, derivatives in and feature carbamoyl groups linked to aromatic systems (e.g., furopyridine), which may alter metabolic stability or solubility.
  • Core Structure Impact : The dihydrobenzofuran core in the target compound provides rigidity compared to the diazaspiro[4.5]decene system in Example 429, which could influence conformational flexibility and binding to biological targets .

Pharmacological Implications

  • Bioavailability : The trifluoromethyl group in the target compound may confer better metabolic stability than the hydroxyl-containing analogs in , which are prone to phase II metabolism.
  • Target Selectivity : Compared to the furopyridine derivatives (), the dihydrobenzofuran core may favor interactions with enzymes or receptors specific to benzofuran-based scaffolds, such as serotonin receptor modulators or kinase inhibitors.

Biological Activity

Tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate, with the CAS number 2814522-12-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C15H18NO3F3
  • Molecular Weight : 317.3 g/mol
  • Purity : ≥97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with target proteins.

Key Biological Targets

  • Enzymatic Inhibition : Studies suggest that compounds with similar structures can inhibit various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with receptors involved in neurotransmission and cellular signaling, influencing physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of carbamate derivatives. While specific data on this compound is limited, related compounds have demonstrated significant antifungal and antibacterial activities in vitro .

Cytotoxicity Assays

In cytotoxicity assays using various cancer cell lines (e.g., HT-29 and COLO-205), compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation .

Case Study: Structure-Activity Relationship (SAR)

A study focusing on SAR indicated that modifications in the trifluoromethyl group significantly impact the biological activity of carbamate derivatives. The presence of the trifluoromethyl moiety was found to enhance antitumor activity in certain derivatives by improving receptor binding affinity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various targets. These studies suggest a favorable interaction with key enzymes involved in cancer metabolism, indicating potential therapeutic applications .

Summary of Findings

Study FocusFindings
Antimicrobial ActivityRelated compounds exhibit significant antifungal and antibacterial properties in vitro .
CytotoxicityInhibition of proliferation in cancer cell lines like HT-29 and COLO-205 has been observed .
Structure-ActivityTrifluoromethyl modifications enhance biological activity and receptor binding .
Molecular DockingFavorable interactions predicted with cancer metabolism enzymes .

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